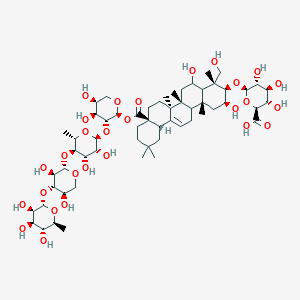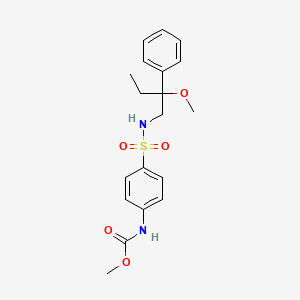
4,4-Diethyl-1,4-azasilinane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1,4-azasilinane;hydrochloride: is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of azasilinane, a class of compounds that contain a silicon-nitrogen bond. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in various solvents. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-azasilinane;hydrochloride typically involves the reaction of diethylamine with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation. The final product is then packaged under controlled conditions to maintain its stability.
化学反応の分析
Types of Reactions: 4,4-Diethyl-1,4-azasilinane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form simpler silicon-nitrogen compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silicon oxides and nitrogen-containing byproducts.
Reduction: Simplified silicon-nitrogen compounds.
Substitution: Various substituted azasilinane derivatives.
科学的研究の応用
4,4-Diethyl-1,4-azasilinane;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex silicon-nitrogen compounds.
Biology: It is used in the study of silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diethyl-1,4-azasilinane;hydrochloride involves its interaction with various molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The hydrochloride salt form enhances its solubility, making it more accessible for reactions in aqueous environments. The compound can interact with enzymes and other proteins, potentially affecting their function and activity.
類似化合物との比較
- 4,4-Dimethyl-1,4-azasilinane;hydrochloride
- 4,4-Dipropyl-1,4-azasilinane;hydrochloride
- 4,4-Dibutyl-1,4-azasilinane;hydrochloride
Comparison: 4,4-Diethyl-1,4-azasilinane;hydrochloride is unique due to its specific ethyl groups, which influence its chemical reactivity and physical properties. Compared to its dimethyl, dipropyl, and dibutyl counterparts, the diethyl derivative has different solubility and stability characteristics, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
4,4-diethyl-1,4-azasilinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCVLMCALLCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(CCNCC1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)




![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2547453.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B2547460.png)
